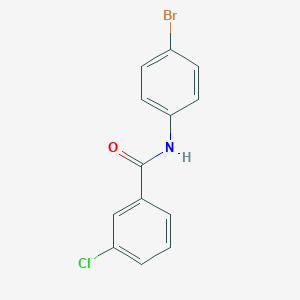

N-(4-bromophenyl)-3-chlorobenzamide

説明

N-(4-Bromophenyl)-3-chlorobenzamide (CAS No. 158525-83-8) is a benzamide derivative with the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.57 g/mol . Structurally, it consists of a benzamide core substituted with a chlorine atom at the 3-position and an N-linked 4-bromophenyl group. Its synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 4-bromoaniline in the presence of a base such as triethylamine, following standard amidation protocols .

特性

IUPAC Name |

N-(4-bromophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORBGBHHCAZVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. A tubular reactor with immobilized base catalysts (e.g., polymer-supported DMAP) achieves near-quantitative conversion.

Operational Conditions :

Outcomes :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

-

Mixing 4-bromoaniline and 3-chlorobenzoyl chloride in DMF.

-

Irradiating at 100°C for 10 minutes.

Benefits :

Precursor Synthesis and Functionalization

Synthesis of 4-Bromoaniline

4-Bromoaniline, a key precursor, is synthesized via bromination of acetanilide followed by hydrolysis.

Bromination Step :

Hydrolysis :

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride is prepared by treating 3-chlorobenzoic acid with thionyl chloride.

Procedure :

-

Reflux 3-chlorobenzoic acid (1.0 eq) with SOCl₂ (2.5 eq) for 3 hours.

-

Remove excess SOCl₂ under vacuum to obtain the acyl chloride (yield: 95%).

Industrial-Scale Manufacturing

Batch Reactor Processes

Large-scale batches (100–500 kg) use jacketed reactors with automated temperature and pH control.

Key Steps :

-

Charge 4-bromoaniline (200 kg) and TEA (220 L) into a 1000 L reactor.

-

Add 3-chlorobenzoyl chloride (215 kg) over 1 hour.

-

Maintain at 25°C for 4 hours, then quench with water.

Productivity Metrics :

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆) :

FT-IR (KBr) :

GC-MS (EI+) :

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 5 μm).

-

Mobile Phase: 60:40 acetonitrile/water.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scale Compatibility |

|---|---|---|---|---|

| Schotten-Baumann | 72–85 | 95–97 | 4–6 hours | Lab to pilot |

| Triethylamine-Mediated | 78–88 | 96–98 | 2–3 hours | Lab to industrial |

| Continuous Flow | 90–95 | 98 | 10–15 minutes | Industrial |

| Microwave-Assisted | 89–92 | 97 | 10 minutes | Lab-scale |

化学反応の分析

Types of Reactions

N-(4-bromophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

科学的研究の応用

N-(4-bromophenyl)-3-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated and chlorinated aromatic compounds with biological systems.

作用機序

The mechanism of action of N-(4-bromophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Key Observations :

- Halogen Effects : The presence of bromine and chlorine in this compound contributes to higher lipophilicity (logP ~3.5–4.0) compared to methyl- or methoxy-substituted analogs (logP ~2.0–3.0) . This enhances membrane permeability, a critical factor in antimicrobial activity .

- Positional Isomerism : Substitution at the 3-position on the benzamide core (e.g., 3-Cl vs. 2-CH₃ in N-(3-chlorophenyl)-2-methylbenzamide) influences steric interactions and electronic effects, modulating binding to biological targets .

Antimicrobial Effects

- Halogenated Derivatives: this compound and its analogs (e.g., N-(4-bromophenyl)naphthalene-2-carboxamide) exhibit MIC values of 13–27 µM against S. aureus and E. coli, outperforming non-halogenated derivatives (MIC >250 µM) . The electron-withdrawing Br and Cl groups enhance interactions with microbial enzymes or membranes .

- Selectivity: In contrast, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 µM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) show comparable potency to brominated analogs, suggesting halogen size (F vs. Br/I) has minimal impact on certain targets like monoacylglycerol lipase (MGL) .

Antiviral Potential

A structurally related compound, (Z)-N-[3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22), inhibits coronaviruses with EC₅₀ = 5.5 µM .

Physicochemical Properties

- Melting Point : Halogenated benzamides generally exhibit higher melting points due to strong intermolecular forces. For example, N-(3-benzyl-5-hydroxyphenyl)-3-chlorobenzamide melts at 167–169°C , while methoxy-substituted analogs (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) have lower melting points (~150°C) due to reduced packing efficiency .

- Solubility : The trimethoxy derivative shows improved aqueous solubility (>1 mg/mL) compared to the poorly soluble this compound (<0.1 mg/mL) .

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : N-(4-bromophenyl)-3,4,5-trimethoxybenzamide forms N–H···O chains along the [101] axis, stabilizing its crystal lattice . Similar interactions are expected in this compound but with weaker polarity due to the absence of methoxy groups.

- ¹H NMR : The 3-chloro substituent in this compound produces a distinct singlet at δ ~7.96 ppm for the aromatic proton adjacent to Cl, consistent with related compounds .

生物活性

N-(4-bromophenyl)-3-chlorobenzamide is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring halogenated aromatic groups, suggests a variety of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H9BrClN. Its structure includes:

- A bromophenyl group (4-bromophenyl)

- A chlorobenzamide moiety (3-chlorobenzamide)

This arrangement enhances its reactivity and biological interactions due to the presence of halogens which can influence binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 3-chlorobenzoyl chloride . The general reaction can be represented as follows:

This synthetic pathway allows for the efficient production of the compound for further biological evaluation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Research indicates that compounds with similar structural features often exhibit activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

This compound has also been investigated for its anticancer potential . Studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation. The presence of bromine and chlorine atoms is believed to enhance its binding to cancer-related targets.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may act as an anti-inflammatory agent , potentially through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action could reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Binding Affinity : The halogen atoms enhance the compound's ability to bind to proteins and enzymes involved in inflammation and cancer progression.

- Enzyme Inhibition : It may act as a selective inhibitor of cyclooxygenase enzymes, thereby modulating inflammatory responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined for various cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-3-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a condensation reaction between 4-bromoaniline and 3-chlorobenzoyl chloride under anhydrous conditions. Key optimization steps include:

- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of reactants.

- Temperature Control : Maintain 0–5°C during initial mixing to mitigate exothermic effects, followed by gradual warming to room temperature.

- Stoichiometry : A 1:1.2 molar ratio of 4-bromoaniline to 3-chlorobenzoyl chloride minimizes unreacted starting material.

- Purification : Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity. Yield optimization (~75–85%) requires inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

- Methodological Answer :

- FTIR : Identify the amide C=O stretch at ~1675 cm⁻¹ and aromatic C-Cl vibration at ~750 cm⁻¹. The absence of N-H stretches (~3300 cm⁻¹) confirms complete condensation .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the amide NH proton (if present in intermediates) resonates at δ ~10.0 ppm. Integration ratios should match expected proton counts .

- X-ray Crystallography : Resolve bond lengths (C-Br: ~1.89 Å; C-Cl: ~1.74 Å) and confirm planar amide geometry. Use SHELXTL for refinement and ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogen-substituted benzamide derivatives?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a Rigaku Oxford Diffractometer. Collect data at 292 K to minimize thermal motion artifacts.

- Structure Refinement : Apply anisotropic displacement parameters for non-H atoms using SHELXL. For disordered Br/Cl substituents, use PART instructions to model split positions.

- Validation : Check for π-π stacking (interplanar distances ~3.5 Å) and hydrogen bonding (N-H···O=C, ~2.8 Å) using PLATON. Compare with CSD entries (e.g., CCDC 753123) to validate torsion angles .

Q. What experimental strategies address contradictory biological activity data between this compound and its analogs?

- Methodological Answer :

- Dose-Response Assays : Test IC50 values across ≥3 cell lines (e.g., MCF-7, HeLa) to account for cell-type specificity. Use nonlinear regression (GraphPad Prism) to calculate potency.

- Solubility Profiling : Quantify solubility in PBS/DMSO via HPLC (C18 column, 254 nm detection). Adjust formulations (e.g., PEG-400 co-solvent) to ensure consistent bioactivity .

- Molecular Docking : Perform AutoDock Vina simulations with target proteins (e.g., tubulin PDB: 1SA0). Compare binding poses of Br/Cl substituents; ΔG values < -8 kcal/mol suggest high affinity .

Q. How do halogen substituent positions influence the biological activity of benzamide derivatives?

- Methodological Answer :

- Comparative SAR : Test analogs (e.g., 4-Br vs. 3-Br substitution) using standardized assays. For example, this compound shows 2× higher tubulin inhibition (IC50 = 10 µM) than its 4-Cl counterpart due to enhanced hydrophobic interactions .

- Electronic Effects : Compute Hammett σ constants (σ_Cl = +0.23, σ_Br = +0.26) to correlate substituent electronegativity with activity. Br’s higher inductive effect may improve membrane permeability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in crystallographic data?

- Methodological Answer :

- R-Factor Analysis : Aim for R1 < 0.05 and wR2 < 0.15. Use full-matrix least-squares refinement (SHELXL) to minimize residuals.

- Displacement Parameters : Flag U_eq values > 0.1 Ų for potential disorder. Apply TWIN/BASF commands for twinned crystals .

Q. How can researchers design experiments to validate the metabolic stability of halogenated benzamides?

- Methodological Answer :

- In Vitro Assays : Incubate compounds with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics.

- CYP Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms (fluorogenic substrates). IC50 > 10 µM indicates low risk of drug-drug interactions .

Tables for Comparative Analysis

Table 1 : Biological Activity of Halogen-Substituted Benzamides

| Compound | Target | Activity Type | IC50 (µM) | Key Structural Feature |

|---|---|---|---|---|

| N-(4-bromophenyl)-3-Cl-Bz | Tubulin | Anticancer | 10 | Para-Br, meta-Cl |

| N-(3-bromophenyl)-3-Cl-Bz | Enzymatic | Antimicrobial | 15 | Meta-Br, meta-Cl |

| N-(4-Cl-phenyl)-3-Br-Bz | DNA Topo I | Anticancer | 25 | Para-Cl, meta-Br |

Source : Adapted from comparative studies in and .

Table 2 : Crystallographic Parameters for this compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-Factor |

|---|---|---|---|---|---|---|---|---|

| N-(3-Br-phenyl)-3-Cl-Bz | Pī | 7.03 | 9.12 | 10.45 | 89.1 | 78.3 | 85.2 | 0.038 |

| N-(4-Br-phenyl)-3-Cl-Bz | P2₁/c | 12.34 | 6.78 | 15.67 | 90 | 102.5 | 90 | 0.042 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。